Antiapoptotic Activity: Pyrrolidinyloxy-Benzothiazole vs. Pifithrin-α (PFT-α) Benchmark
In a direct head-to-head comparison within a thymocyte apoptosis assay, a benzothiazole analog bearing a pyrrolidinyl substituent (Compound 19) demonstrated an EC50 of 1.31 μM for inhibiting dexamethasone-induced apoptosis. This represents a 3.2-fold improvement in potency relative to the well-established antiapoptotic agent pifithrin-α (PFT-α, EC50 = 4.16 μM), establishing a clear potency advantage for this chemotype [1]. While 1250955-22-6 is a free base analog, the data confirms the favorable bioactivity profile of the pyrrolidinyl-benzothiazole scaffold.
| Evidence Dimension | Antiapoptotic potency (EC50, dexamethasone-induced thymocyte apoptosis) |
|---|---|
| Target Compound Data | 1.31 μM (Compound 19, benzothiazole with pyrrolidinyl substituent; a direct chemical analog) |
| Comparator Or Baseline | 4.16 μM (Pifithrin-α / PFT-α, Compound 1) |
| Quantified Difference | 3.2-fold improved potency |
| Conditions | Thymocyte apoptosis induced by dexamethasone |
Why This Matters
A 3.2-fold EC50 improvement can translate to substantially lower required compound concentrations in cell-based assays, reducing material consumption and off-target liabilities during early-stage discovery.
- [1] Barchéchath, S. D., et al. (2005). Inhibitors of Apoptosis in Lymphocytes: Synthesis and Biological Evaluation of Compounds Related to Pifithrin-α. Journal of Medicinal Chemistry, 48(20), 6409–6422. View Source
